![molecular formula C44H38N2S B14284204 N,N'-[Thiene-2,5-diyldi(4,1-phenylene)]bis[4-methyl-N-(4-methylphenyl)aniline] CAS No. 124613-45-2](/img/structure/B14284204.png)
N,N'-[Thiene-2,5-diyldi(4,1-phenylene)]bis[4-methyl-N-(4-methylphenyl)aniline]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Bis[4-[bis(p-tolyl)amino]phenyl]thiophene is an organic compound that belongs to the class of thiophenes It is characterized by the presence of two bis(p-tolyl)amino groups attached to a thiophene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis[4-[bis(p-tolyl)amino]phenyl]thiophene typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl or vinyl boronic acid and aryl or vinyl halides in the presence of a palladium catalyst. The reaction conditions are generally mild and tolerant of various functional groups .
Industrial Production Methods
Industrial production of 2,5-Bis[4-[bis(p-tolyl)amino]phenyl]thiophene may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may involve techniques such as recrystallization and chromatography to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Bis[4-[bis(p-tolyl)amino]phenyl]thiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic or thiophene rings.
Applications De Recherche Scientifique
2,5-Bis[4-[bis(p-tolyl)amino]phenyl]thiophene has several scientific research applications:
Organic Electronics: It is used in the development of OLEDs due to its electroluminescent properties.
Photovoltaics: The compound is explored for use in organic solar cells as a donor material.
Sensors: Its unique electronic properties make it suitable for use in chemical sensors and biosensors.
Materials Science: The compound is studied for its potential in creating new materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 2,5-Bis[4-[bis(p-tolyl)amino]phenyl]thiophene in optoelectronic devices involves the transport of charge carriers (electrons and holes) through the material. The bis(p-tolyl)amino groups facilitate hole transport, while the thiophene ring contributes to electron transport. The interaction between these groups and the applied electric field results in the emission of light in OLEDs .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Bis[2-[4-[N,N-di(p-tolyl)amino]phenyl]vinyl]benzene: This compound also contains bis(p-tolyl)amino groups and is used in OLEDs.
Thiophene Derivatives: Various thiophene derivatives with different substituents are studied for their electronic properties and applications in organic electronics.
Uniqueness
2,5-Bis[4-[bis(p-tolyl)amino]phenyl]thiophene is unique due to its specific combination of bis(p-tolyl)amino groups and a thiophene ring, which provides a balance of hole and electron transport properties. This makes it particularly suitable for use in OLEDs and other optoelectronic devices.
Propriétés
Numéro CAS |
124613-45-2 |
|---|---|
Formule moléculaire |
C44H38N2S |
Poids moléculaire |
626.9 g/mol |
Nom IUPAC |
4-methyl-N-[4-[5-[4-(4-methyl-N-(4-methylphenyl)anilino)phenyl]thiophen-2-yl]phenyl]-N-(4-methylphenyl)aniline |
InChI |
InChI=1S/C44H38N2S/c1-31-5-17-37(18-6-31)45(38-19-7-32(2)8-20-38)41-25-13-35(14-26-41)43-29-30-44(47-43)36-15-27-42(28-16-36)46(39-21-9-33(3)10-22-39)40-23-11-34(4)12-24-40/h5-30H,1-4H3 |
Clé InChI |
YQWMPXNCULABMM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C4=CC=C(S4)C5=CC=C(C=C5)N(C6=CC=C(C=C6)C)C7=CC=C(C=C7)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




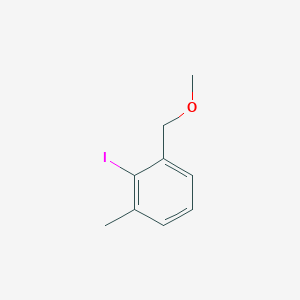

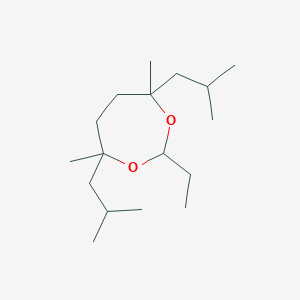
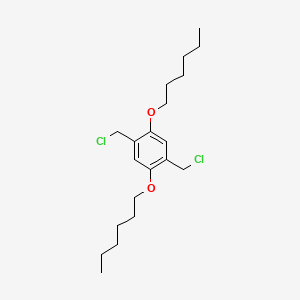

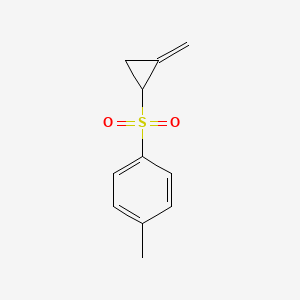

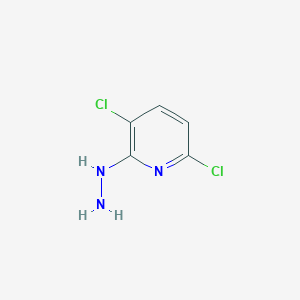

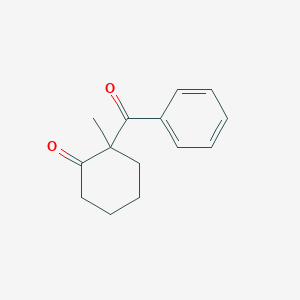
![2,3,6,7-Tetrakis(dimethylamino)spiro[3.3]hepta-2,6-diene-1,5-dione](/img/structure/B14284203.png)

